2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(3-methoxypropyl)acetamide
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Overview
Description
2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-(3-METHOXYPROPYL)ACETAMIDE, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-(3-METHOXYPROPYL)ACETAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-(3-METHOXYPROPYL)ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Uniqueness
2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-(3-METHOXYPROPYL)ACETAMIDE is unique due to its specific structure, which combines an indole moiety with sulfonyl and methoxypropyl groups. This unique combination may confer distinct biological activities and chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C21H26N2O5S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C21H26N2O5S/c1-16-14-18(8-9-20(16)28-15-21(24)22-11-5-13-27-2)29(25,26)23-12-10-17-6-3-4-7-19(17)23/h3-4,6-9,14H,5,10-13,15H2,1-2H3,(H,22,24) |
InChI Key |
QNILNFIMRRDYLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OCC(=O)NCCCOC |
Origin of Product |
United States |
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